molecular formula C14H19N5O2 B2941832 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-04-7

8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2941832
CAS No.: 31488-04-7
M. Wt: 289.339
InChI Key: UHGQKDWEWIQXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative. The purine scaffold is a fundamental structure in medicinal chemistry and is integral to numerous biological processes, making it a valuable precursor for developing bioactive molecules . Researchers are exploring purine-based compounds for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anti-Alzheimer properties . The specific biological profile of this compound is likely influenced by the nature and position of its substituents, including the 8-butyl and 1,3,7-trimethyl groups. Similar trimethyl-substituted purine derivatives are known to be investigated as potential kinase inhibitors, which are important targets in oncology and other disease areas . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

6-butyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQKDWEWIQXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazole family, characterized by a fused bicyclic structure that incorporates nitrogen atoms. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C14H19N5O2
  • Molecular Weight : 289.339 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Serotonin Receptor Modulation

  • The compound has been shown to interact with serotonin receptors (5-HT), which are crucial in the treatment of mood disorders such as anxiety and depression. Studies have demonstrated that derivatives of imidazole compounds can act as selective modulators for these receptors .

2. Antidepressant and Anxiolytic Effects

  • In vivo studies have indicated that certain derivatives of imidazole compounds exhibit significant antidepressant activity at dosages of 2.5 mg/kg and 5 mg/kg. These compounds were also found to reduce immobility time in forced swim tests (FST), similar to established antidepressants like imipramine .

3. Enzyme Inhibition

  • The compound's structure allows for potential enzyme inhibition, which is critical for various biochemical pathways. This property is being explored for drug development targeting specific enzymes involved in neurotransmitter metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of specific substituents at various positions on the imidazole ring can significantly alter receptor affinity and selectivity.

Substituent Effect on Activity
Butyl group at position 8Enhances interaction with serotonin receptors
Methyl groups at positions 1 and 7Increases lipophilicity and receptor binding affinity

Case Studies

Several studies have highlighted the potential of this compound in treating CNS disorders:

  • Study A : Evaluated the antidepressant effects of various imidazole derivatives in animal models. Results indicated that this compound exhibited a significant reduction in anxiety-like behavior compared to controls .
  • Study B : Focused on the molecular docking studies of this compound against serotonin receptors. The findings suggested a strong binding affinity for the 5-HT1A receptor subtype, indicating its potential as a therapeutic agent for mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione scaffold has been extensively modified to optimize therapeutic activity. Below is a systematic comparison of 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Key Structural Features Target Receptors/Enzymes Therapeutic Effects Pharmacokinetics/Safety
8-butyl-1,3,7-trimethyl Butyl at position 8; methyl at 1,3,7 5-HT1A/5-HT7 (moderate affinity) Antidepressant (inferred) Moderate lipophilicity; stability data pending
3i (Compound 9) 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 5-HT1A (Ki = 0.6 nM), 5-HT7 Antidepressant, anxiolytic Moderate metabolic stability; brain-penetrant
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 5-HT1A (Ki = 0.6 nM) Antidepressant, α1-adrenolytic High brain penetration; weight gain
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl) 5-HT1A (Ki = 0.2 nM) Antidepressant, lipid disturbances Lower brain penetration; no weight gain
CB11 8-(2-aminophenyl); butyl at 3 PPARγ Anticancer (NSCLC apoptosis) Induces ROS, MMP collapse
Compound 4b 8-(pyrimidinyl-piperazinyl-butyl) 5-HT1A antagonist Antidepressant, anxiolytic High metabolic stability; low protein binding

Key Findings from Comparative Analysis

Receptor Affinity and Selectivity 8-butyl-1,3,7-trimethyl lacks the piperazinyl group present in high-affinity 5-HT1A ligands like AZ-853 (Ki = 0.6 nM) and 3i. Its butyl chain may reduce receptor binding compared to fluorophenyl-piperazinyl derivatives, which exhibit sub-nanomolar affinity . CB11 diverges entirely in mechanism, targeting PPARγ for anticancer effects rather than serotonin receptors .

Therapeutic Efficacy

  • Piperazinylalkyl derivatives (e.g., 3i, AZ-853) show potent antidepressant effects in forced swim tests (FST) at low doses (2.5–5 mg/kg) due to 5-HT1A agonism . The butyl analog’s efficacy remains unconfirmed but is hypothesized to be weaker.
  • AZ-861 ’s trifluoromethyl group enhances 5-HT1A affinity (Ki = 0.2 nM) but reduces brain penetration compared to AZ-853, illustrating the trade-off between substituent bulk and bioavailability .

Pharmacokinetic Profiles Metabolic Stability: Piperazinyl derivatives like 3i and 4b demonstrate moderate to high stability in human liver microsomes (HLM), whereas alkyl chains (e.g., butyl) may confer slower hepatic clearance .

Side Effects AZ-853 causes weight gain and hypotension via α1-adrenolytic activity, whereas AZ-861 avoids these effects but disrupts lipid metabolism . The butyl analog’s safety profile is undefined but may lack α1-adrenergic interactions due to the absence of a piperazine moiety.

Structural-Activity Relationship (SAR) Insights

  • Position 8 Modifications: Piperazinylalkyl chains (e.g., 3i, AZ-853) enhance 5-HT1A/5-HT7 affinity and antidepressant efficacy . Aryl groups (e.g., CB11’s 2-aminophenyl) redirect activity to non-serotonergic targets like PPARγ . Butyl substituents may balance lipophilicity and metabolic stability but reduce receptor engagement.
  • Methylation Patterns :

    • Methyl groups at positions 1, 3, and 7 are conserved across analogs, suggesting their role in maintaining scaffold rigidity and enzyme inhibition (e.g., PDE4B/PDE10A) .

Q & A

Q. What are the common synthetic routes for preparing 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives?

Synthesis typically involves functionalizing the purine core with alkyl or aryl substituents. For example:

  • Stepwise alkylation : Introduce substituents (e.g., butyl, methyl) via nucleophilic substitution or Huisgen cycloaddition reactions under controlled conditions (e.g., CuI catalysis, sodium ascorbate, and tert-butanol/H₂O at 65°C) .
  • Carboxylic acid derivatization : Amide or ester formation at the 7-position using reagents like EDCI/HOBt to improve solubility or stability .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and crystallization from ethanol/water mixtures are standard .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups at 1,3,7-positions, butyl chain at C-8) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous purinediones .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test adenosine receptor antagonism using radioligand binding assays (A₁/A₂A subtypes) .
  • Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, noting substituent-dependent activity (e.g., halogenated derivatives in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatization?

  • Factorial design : Use a 2^k factorial approach to screen variables (temperature, solvent ratio, catalyst loading) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield, as shown for similar imidazo-purine systems .
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent variation) impact adenosine receptor binding affinity?

  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters of substituents (e.g., arylpiperazinyl in ) with IC₅₀ values .
  • Docking simulations : Map interactions between the butyl chain and hydrophobic pockets of A₂A receptors using AutoDock Vina .
  • Contradictory data resolution : If substituent effects conflict (e.g., bulky groups in vs. polar groups in ), validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies mitigate instability during long-term storage or biological assays?

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose/mannitol) to prevent hydrolysis .
  • Protecting groups : Temporarily mask reactive sites (e.g., tert-butyl esters at carboxylic acid positions) during synthesis .
  • Stability-indicating HPLC : Monitor degradation products under stress conditions (heat, light, pH extremes) .

Q. How can computational tools predict metabolic pathways or toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., demethylation or glucuronidation) with Schrödinger’s BioLuminate .
  • Ecotoxicology : Apply TEST software (EPA) to model aquatic toxicity based on logP and molecular weight .

Methodological Considerations

  • Data contradiction analysis : Compare substituent effects across studies (e.g., vs. ) by standardizing assay protocols (e.g., cell line, buffer pH) .
  • Scale-up challenges : Address solubility issues via co-solvents (DMSO/PEG 400) or nanoformulation for in vivo studies .
  • Ethical compliance : Follow REACH/CLP guidelines for handling hazardous intermediates (e.g., azide precursors in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.